molecular formula C12H15N3 B7470015 Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine

Cat. No.: B7470015
M. Wt: 201.27 g/mol
InChI Key: ZAOIDGNRHJWXTG-UHFFFAOYSA-N
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Description

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine typically involves the reaction of ethyl imidazole with phenylamine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction may also involve the use of catalysts to increase the yield and efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of imidazole-4-carboxylic acid derivatives, while reduction may yield imidazole-4-methylamine derivatives .

Mechanism of Action

The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-N-(1H-imidazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-15(9-11-8-13-10-14-11)12-6-4-3-5-7-12/h3-8,10H,2,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIDGNRHJWXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-ethylaniline (0.145 g, 1.2 mmol) in 1,2-dichloroethane (5 ml) were added molecular sieves (2 g, size 0.4 nM) and 4-formylimidazole (0.3 g, 3.12 mmol). After stirring the mixture for 5 min at room temperature sodium triacetoxyborohydride (1.02 g, 4.8 mmol) and acetic acid (5 drops) were added. The reaction mixture was stirred at room temperature overnight. For workup ethyl acetate (50 ml) and 1 M sodium bicarbonate solution (30 ml) were added and the mixture was shaken. The organic layer was separated, dried over magnesium sulfate and evaporated. The residue was purified using flash chromatography (column: Isolute® Flash-NH2 (Separtis); eluent: ethyl acetate/methanol=95:5) to yield a white solid (122 mg, 51%); MS (ISP): 202.0 ((M+H)+.).
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
51%

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